4-(N-methyl4-methylbenzenesulfonamido)-N-(pyridin-4-yl)benzamide
Overview
Description
4-(N-methyl4-methylbenzenesulfonamido)-N-(pyridin-4-yl)benzamide, also known as MS023, is a novel small molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins are epigenetic readers that recognize acetylated lysine residues on histones and regulate gene expression. BET proteins have been implicated in various diseases, including cancer, inflammation, and cardiovascular diseases.
Mechanism of Action
4-(N-methyl4-methylbenzenesulfonamido)-N-(pyridin-4-yl)benzamide binds to the bromodomain of BET proteins and inhibits their ability to recognize acetylated lysine residues on histones. This leads to the downregulation of genes that are regulated by BET proteins, including genes involved in cancer cell growth, inflammation, and cardiovascular disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines. In cardiovascular disease, this compound has been shown to reduce the development of atherosclerosis.
Advantages and Limitations for Lab Experiments
One advantage of 4-(N-methyl4-methylbenzenesulfonamido)-N-(pyridin-4-yl)benzamide is its specificity for BET proteins, which allows for the selective inhibition of gene expression regulated by BET proteins. However, one limitation of this compound is its relatively low potency compared to other BET inhibitors, such as JQ1.
Future Directions
For 4-(N-methyl4-methylbenzenesulfonamido)-N-(pyridin-4-yl)benzamide include the development of more potent analogs and the evaluation of its efficacy in various disease models. The combination of this compound with other drugs may also be explored to enhance its therapeutic potential. Additionally, the role of BET proteins in other diseases, such as neurodegenerative diseases, may be investigated using this compound as a tool.
Scientific Research Applications
4-(N-methyl4-methylbenzenesulfonamido)-N-(pyridin-4-yl)benzamide has been shown to inhibit the binding of BET proteins to acetylated histones and regulate gene expression. This compound has been used in various scientific research applications, including cancer research, inflammation research, and cardiovascular disease research. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, prostate cancer, and breast cancer. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In cardiovascular disease research, this compound has been shown to reduce the development of atherosclerosis in mice.
properties
IUPAC Name |
4-[methyl-(4-methylphenyl)sulfonylamino]-N-pyridin-4-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-15-3-9-19(10-4-15)27(25,26)23(2)18-7-5-16(6-8-18)20(24)22-17-11-13-21-14-12-17/h3-14H,1-2H3,(H,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJQKESVSORSLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)NC3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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